6-Hydroxyhept-4-enoic acid

Description

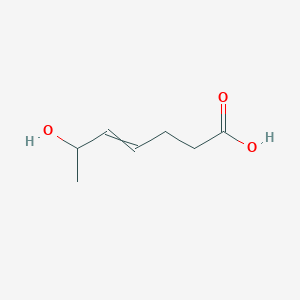

Structure

2D Structure

3D Structure

Properties

CAS No. |

105728-84-5 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

6-hydroxyhept-4-enoic acid |

InChI |

InChI=1S/C7H12O3/c1-6(8)4-2-3-5-7(9)10/h2,4,6,8H,3,5H2,1H3,(H,9,10) |

InChI Key |

VPUPJGTWCSYLOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=CCCC(=O)O)O |

Origin of Product |

United States |

Stereochemical Considerations and Isomeric Forms of 6 Hydroxyhept 4 Enoic Acid

Identification and Analysis of Chiral Centers in the Heptenoic Acid Scaffold

The structure of 6-Hydroxyhept-4-enoic acid contains one chiral center at the carbon atom bearing the hydroxyl group (C6). A chiral center is a carbon atom that is attached to four different groups, resulting in non-superimposable mirror images called enantiomers. The presence of this single chiral center means that this compound can exist as a pair of enantiomers: (R)-6-Hydroxyhept-4-enoic acid and (S)-6-Hydroxyhept-4-enoic acid.

Furthermore, the double bond at the C4 position can exist in two different geometric configurations: the cis (Z) or trans (E) form. This geometric isomerism, also known as diastereomerism, arises from the restricted rotation around the carbon-carbon double bond. Consequently, for each enantiomer (R and S), there are two possible diastereomers based on the double bond geometry.

This combination of a chiral center and a geometric isomer results in a total of four possible stereoisomers for this compound:

(4E, 6R)-6-Hydroxyhept-4-enoic acid

(4E, 6S)-6-Hydroxyhept-4-enoic acid

(4Z, 6R)-6-Hydroxyhept-4-enoic acid

(4Z, 6S)-6-Hydroxyhept-4-enoic acid

A related compound, 4-Ethyl-3-hydroxyhept-6-enoic acid, which has two chiral centers, can exist in four possible stereoisomeric forms.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer Configuration | Chiral Center (C6) | Double Bond (C4) |

|---|---|---|

| (4E, 6R) | R | E (trans) |

| (4E, 6S) | S | E (trans) |

| (4Z, 6R) | R | Z (cis) |

| (4Z, 6S) | S | Z (cis) |

Diastereomeric and Enantiomeric Purity Assessment in Research Applications

The separation and quantification of the different stereoisomers of this compound are crucial for understanding its specific biological effects. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for separating enantiomers. phenomenex.com Polysaccharide-based chiral columns, for instance, are widely used for the direct separation of a broad range of enantiomeric compounds, including hydroxy acids. phenomenex.comrsc.org

The general approach for assessing the purity of stereoisomers involves:

Diastereomer Separation: Diastereomers have different physical properties and can often be separated by standard chromatography techniques such as gas chromatography (GC) or normal-phase HPLC.

Enantiomer Separation: Enantiomers have identical physical properties in a non-chiral environment, necessitating the use of a chiral environment for separation. This is typically achieved by:

Chiral HPLC: As mentioned, this method uses a chiral stationary phase to create transient diastereomeric interactions with the enantiomers, leading to different retention times. researchgate.net

Derivatization with a Chiral Reagent: The enantiomeric mixture can be reacted with a pure chiral derivatizing agent to form a mixture of diastereomers, which can then be separated by standard chromatography. Subsequent removal of the derivatizing agent yields the pure enantiomers.

While specific protocols for the chiral separation of this compound are not extensively detailed in the available literature, methods for similar hydroxyenoic acids have been described. For example, the enantiomeric resolution of various hydroxy fatty acids has been successfully achieved using Chiralpak AD or AD-RH columns. nih.gov

Table 2: General Techniques for Stereoisomer Purity Assessment

| Technique | Principle | Application |

|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers. phenomenex.com |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. Can be used with a chiral column for enantiomer separation. | Separation of volatile diastereomers and, with chiral columns, enantiomers. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can differentiate between diastereomers due to their different chemical environments. Chiral shift reagents can be used to distinguish enantiomers. | Structural elucidation and determination of diastereomeric ratios. |

| Chiral Derivatization followed by Chromatography | Conversion of an enantiomeric mixture into a diastereomeric mixture, which is then separated by standard chromatography. | Indirect separation of enantiomers. |

Influence of Stereochemistry on Biological Recognition and Activity

The precise three-dimensional structure of a molecule is often critical for its interaction with biological systems, such as enzymes and receptors. Even subtle differences in stereochemistry can lead to significant variations in biological activity.

A compelling example of this principle is found in a closely related compound, ascr#7. This molecule is an ascaroside, which is a formal condensation product of the alcoholic hydroxyl group of (2E,6R)-6-hydroxyhept-2-enoic acid with ascarylopyranose. ebi.ac.uk It is important to note that the double bond in this related compound is at the C2 position, not the C4 position as in the primary subject of this article.

Ascr#7 functions as a pheromone in the nematode Caenorhabditis elegans. ebi.ac.uk Specifically, it is a weak dauer-inducing pheromone and a weak male attractant. ebi.ac.uk The biological activity of ascr#7 is highly dependent on its specific stereochemistry. The (6R) configuration is a key feature for its recognition by the nematode's sensory machinery. This demonstrates that a specific enantiomer is responsible for eliciting the biological response, highlighting the stereospecificity of the interaction.

While direct studies on the stereospecific biological activities of the individual isomers of this compound are not widely reported, the example of ascr#7 strongly suggests that the different stereoisomers of this compound are likely to exhibit distinct biological profiles. The specific arrangement of the hydroxyl group and the geometry of the double bond would be expected to influence how the molecule fits into the binding site of a target protein, thereby modulating its biological effect.

Chemical Synthesis and Derivatization Strategies for 6 Hydroxyhept 4 Enoic Acid and Analogues

De Novo Synthetic Routes to 6-Hydroxyhept-4-enoic Acid

The creation of this compound from basic starting materials involves several critical steps, from constructing the carbon backbone to introducing the necessary functional groups with precise control over their arrangement in space.

A fundamental step in the synthesis of this compound is the formation of the carbon skeleton, often accomplished through the generation and subsequent reaction of enolates. vanderbilt.edumasterorganicchemistry.com Enolates are reactive intermediates formed by the deprotonation of a carbon atom adjacent to a carbonyl group. masterorganicchemistry.com The stability and reactivity of the enolate are influenced by the strength of the base used and the reaction conditions. vanderbilt.edu

The construction of the carbon framework for molecules like this compound can be achieved through various methods, including the alkylation of enolates. vanderbilt.edu In this process, a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is typically used to generate the enolate under conditions that favor the desired regioselectivity (kinetic versus thermodynamic control). vanderbilt.edu The resulting enolate can then react with an appropriate electrophile to form a new carbon-carbon bond.

For instance, a related strategy involves the condensation of an enolate with an aldehyde or ketone in what is known as an aldol (B89426) reaction. masterorganicchemistry.com Variations of this, like the Claisen condensation, are also pivotal in building the carbon chains of fatty acids. masterorganicchemistry.com

Table 1: Common Bases for Enolate Formation

| Base | pKa of Conjugate Acid | Typical Conditions |

|---|---|---|

| Lithium diisopropylamide (LDA) | ~30 | THF, -78°C |

| Sodium hydride (NaH) | ~35 | THF, rt |

| Potassium tert-butoxide (t-BuOK) | ~19 | t-BuOH, rt |

This table provides examples of bases commonly used to generate enolates and their typical reaction conditions, which are crucial for controlling the outcome of the synthesis.

Achieving the correct three-dimensional arrangement (stereochemistry) of the hydroxyl group is crucial for the biological activity of this compound. Several strategies exist for the stereoselective introduction of a hydroxyl group.

One common approach is the reduction of a ketone precursor. The stereochemical outcome of the reduction can be controlled by using chiral reducing agents or by substrate-controlled methods where the existing stereocenters in the molecule direct the approach of the reducing agent.

Throughout the synthesis of a complex molecule like this compound, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. organic-chemistry.org For example, a hydroxyl group can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under many reaction conditions but can be selectively removed later. chemistry.coachyoutube.com Similarly, a carboxylic acid might be protected as an ester. chemistry.coach

Functional group interconversions are also essential. solubilityofthings.com For instance, an alcohol can be oxidized to an aldehyde or a carboxylic acid using reagents like pyridinium (B92312) chlorochromate (PCC) for the aldehyde or stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) for the carboxylic acid. solubilityofthings.com Conversely, a carboxylic acid or ester can be reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). solubilityofthings.combeilstein-journals.org These transformations allow for the manipulation of the molecule's functionality as the synthesis progresses.

Table 2: Examples of Protecting Groups and Deprotection Conditions

| Functional Group | Protecting Group | Protection Reagent | Deprotection Condition |

|---|---|---|---|

| Alcohol | tert-Butyldimethylsilyl (TBDMS) ether | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) |

| Alcohol | Benzyl (Bn) ether | Benzyl bromide, NaH | H₂, Pd/C |

| Carboxylic Acid | Methyl ester | Methanol, Acid catalyst | LiOH, H₂O/THF |

This table summarizes common protecting groups used in organic synthesis, the reagents for their introduction, and the conditions for their removal.

Synthesis of Esters and Other Biologically Relevant Derivatives of this compound (e.g., (S,Z)-ethyl 6-hydroxyhept-4-enoate)

Esters of this compound, such as (S,Z)-ethyl 6-hydroxyhept-4-enoate, are important synthetic targets, often serving as precursors or having biological relevance themselves. The synthesis of these esters can be achieved through various routes.

One common method is the direct esterification of the carboxylic acid with the corresponding alcohol under acidic conditions. Alternatively, the ester can be formed from a lactone precursor. For example, reduction of a lactone with a reagent like diisobutylaluminium hydride (DIBAL-H) can yield a lactol, which can then undergo a Wittig-type reaction to introduce the double bond and the rest of the carbon chain, ultimately forming the ester. nih.gov The synthesis of specific stereoisomers, such as the (S,Z) configuration, requires careful selection of chiral starting materials and stereoselective reaction conditions.

Exploration of Synthetic Analogues with Modified Chain Lengths or Hydroxylation Patterns (e.g., ω-hydroxy acids, alk-3-enoic acids)

The synthesis of analogues of this compound with different chain lengths or hydroxylation patterns is a key area of research for understanding structure-activity relationships.

ω-Hydroxy Acids: The synthesis of ω-hydroxy acids often involves building the carbon chain from two fragments. nih.gov For example, a terminal alkyne can be coupled with a halo-alcohol derivative. The resulting alkyne can then be selectively reduced to a cis-alkene. nih.gov Another approach involves the "acetylenic zipper" reaction, where an internal alkyne is isomerized to a terminal alkyne, which can then be further functionalized. google.com

Alk-3-enoic Acids: The synthesis of alk-3-enoic acids can be accomplished through methods like the aldol condensation of an aldehyde with malonic acid, which typically yields the (E)-isomer. Another approach involves the reaction of an amine with but-3-enoic acid in the presence of coupling agents. acs.org

The exploration of these synthetic analogues allows for a systematic investigation of how modifications to the core structure of this compound affect its biological properties.

Metabolic Transformations and Biological Relevance of 6 Hydroxyhept 4 Enoic Acid and Associated Metabolites

In Vivo Metabolic Fate and Degradation Pathways of 6-Hydroxyhept-4-enoic Acid

The metabolic fate of this compound is intrinsically linked to the broader pathways of fatty acid metabolism, particularly the peroxisomal β-oxidation system. In the nematode Caenorhabditis elegans, where its derivatives play crucial signaling roles, this pathway is central to the biosynthesis and degradation of a class of signaling molecules known as ascarosides. The degradation of hydroxy-fatty acids like this compound follows a pathway that is essentially the reverse of the final steps of ascaroside side-chain biosynthesis.

The biosynthesis of the short-chain fatty acid side chains found in many active ascarosides involves the shortening of very long-chain fatty acid precursors. acs.orgpnas.org This process occurs through cycles of peroxisomal β-oxidation, where the fatty acid chain is shortened by two carbons with each cycle. nih.govcaltech.edu It is hypothesized that very long-chain fatty acids are first hydroxylated, then attached to the ascarylose (B1226638) sugar, and this long-chain ascaroside intermediate is then processed by β-oxidation. pnas.orgpnas.org The accumulation of long-chain ascarosides in mutants defective in β-oxidation supports the model that these are upstream intermediates in the biosynthetic pathway. pnas.org

The enzymatic machinery responsible for this process has been well-characterized and includes a core set of four peroxisomal enzymes:

Acyl-CoA Oxidase (ACOX): Catalyzes the first, rate-limiting step, introducing a double bond. Multiple ACOX enzymes (ACOX-1, ACOX-2, ACOX-3) exist and can form homo- and heterodimers with distinct substrate preferences, allowing for fine-tuned control of the ascaroside profile. pnas.org

Enoyl-CoA Hydratase (MAOC-1): Hydrates the double bond introduced by ACOX. caltech.edu

(3R)-hydroxyacyl-CoA Dehydrogenase (DHS-28): Oxidizes the resulting hydroxyl group. pnas.orgcaltech.edu

3-ketoacyl-CoA Thiolase (DAF-22): Cleaves the shortened chain, completing the cycle. pnas.orgcaltech.edu

Therefore, the degradation of an existing molecule of this compound would involve its activation to a CoA-thioester, followed by entry into the β-oxidation cycle for further catabolism.

Key Enzymes in the Peroxisomal β-Oxidation of Ascaroside Precursors

| Enzyme | Homolog/Type | Function in Pathway | Reference |

|---|---|---|---|

| ACOX-1, ACOX-2, ACOX-3 | Acyl-CoA Oxidase | Catalyzes the first step of β-oxidation; forms dimers with varied substrate specificity. | pnas.org |

| MAOC-1 | Enoyl-CoA Hydratase | Hydrates the α,β-double bond. | caltech.edu |

| DHS-28 | (3R)-hydroxyacyl-CoA Dehydrogenase | Oxidizes the β-hydroxyl group to a keto group. | pnas.orgcaltech.edu |

| DAF-22 | 3-ketoacyl-CoA Thiolase | Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. | pnas.orgcaltech.edu |

Conjugation Pathways and Formation of Biological Esters (e.g., Acylcarnitine Derivatives of Hydroxyheptenoic Acids)

Before undergoing metabolic transformations like β-oxidation, fatty acids must be activated. This primary conjugation step involves the formation of a high-energy thioester bond with Coenzyme A (CoA), a reaction catalyzed by acyl-CoA synthetases (ACS). nih.gov This activation is essential for their subsequent catabolism. For instance, the enzyme ACS-7 has been shown to activate medium-chain ascarosides into their CoA-thioester forms, preparing them for peroxisomal β-oxidation. nih.gov

While direct evidence for the formation of 6-hydroxyhept-4-enoylcarnitine is not prominent in the reviewed literature, the formation of acylcarnitines is a fundamental biological process for fatty acid transport. Acyl-CoA esters can be converted to acylcarnitines to be shuttled across cellular membranes, particularly into the mitochondria for β-oxidation. General pathways involve the reaction of an acyl-CoA with carnitine. Given that hydroxy fatty acids are activated to their CoA derivatives, their subsequent conjugation to carnitine is a biochemically plausible fate.

The most significant conjugation pathway for hydroxyheptenoic acids in C. elegans is the formation of a glycosidic bond with the dideoxysugar ascarylose. nih.gov This process creates ascarosides, which are a diverse family of signaling molecules. caltech.edu Further complexity arises from the formation of other ester-linked conjugates. Studies have identified ascaroside O-glycoside esters within the worm's tissues, which are not excreted, suggesting that such conjugations play a role in the selective release and homeostasis of these signaling molecules. acs.org

Role as a Precursor or Component of Signalling Molecules (e.g., Ascarosides in Caenorhabditis elegans)

6-Hydroxyheptenoic acid serves as a direct structural precursor to the fatty-acid-like side chains of ascarosides, a family of small-molecule signals that are central to the biology of C. elegans. acs.orgnih.gov Specifically, the isomer (2E,6R)-6-hydroxyhept-2-enoic acid is the side chain component of ascr#7, a known ascaroside metabolite. nih.govebi.ac.uk

Ascaroside biosynthesis is a modular process that integrates building blocks from several primary metabolic pathways. acs.orgcaltech.edu The final structure consists of:

A sugar core, the dideoxysugar ascarylose, derived from carbohydrate metabolism.

A fatty-acid-like side chain, such as 6-hydroxyheptenoic acid, which is generated via the hydroxylation and subsequent chain-shortening of very long-chain fatty acids. acs.orgmdpi.com

Optional modifications with moieties from amino acid catabolism or other pathways, which are attached to the ascarylose sugar or the end of the lipid side chain. nih.govcaltech.edu

This modular assembly creates a vast library of chemical signals, allowing the organism to encode complex information about its metabolic and developmental state into specific molecular structures. nih.govelifesciences.org

The ascarosides derived from hydroxy fatty acids are powerful modulators of nematode development. pnas.org Their most well-documented function is the regulation of entry into the dauer larval stage, a developmentally arrested and stress-resistant alternative L3 larval form. nih.govtandfonline.com When faced with adverse environmental conditions such as high population density, limited food, or high temperature, C. elegans larvae will enter the dauer diapause. plos.org

This developmental decision is mediated by a complex blend of ascarosides, collectively known as the dauer pheromone. lsu.edu The concentration and composition of this pheromone blend inform individual worms about the population density. tandfonline.com Different ascarosides can act synergistically to induce dauer formation. mdpi.com The production and release of specific ascarosides are highly dependent on the worm's diet and developmental stage, ensuring that the developmental response is tightly coupled to environmental and physiological conditions. mdpi.complos.org For example, starvation conditions lead to an increase in the production of ascr#2, a major component of the dauer-inducing signal. caltech.eduplos.org

Beyond developmental timing, ascarosides function as a sophisticated chemical language for intraspecies communication, mediating a wide range of social behaviors. tandfonline.commdpi.com They act as pheromones to regulate mating, aggregation, and repulsion. nih.gov

The biological effect of an ascaroside blend is highly context- and concentration-dependent. A mixture containing ascr#2, ascr#3, and ascr#4 is a potent male attractant at very low, nanomolar concentrations, functioning as a sex pheromone. nih.govpnas.org However, at the much higher concentrations required to induce dauer formation, this same blend can act as a repellent to hermaphrodites and no longer attracts males. nih.govmdpi.com This demonstrates how the same set of molecules can elicit alternative behavioral responses.

Different ascarosides and blends mediate distinct behaviors. Some compounds promote aggregation, while others, like osas#9, cause avoidance behavior. tandfonline.com This chemical diversity allows for nuanced communication about gender, developmental stage, and environmental quality, which is crucial for coordinating group behaviors and reproductive strategies. nih.govtandfonline.com

Biological Functions of Key Ascarosides

| Ascaroside | Side Chain Precursor Class | Key Biological Function(s) | Reference |

|---|---|---|---|

| ascr#2 | Hydroxy Fatty Acid Derivative | Dauer induction (population density signal), component of male-attracting blend. | pnas.orgplos.org |

| ascr#3 | Hydroxy Fatty Acid Derivative | Male attraction, hermaphrodite repulsion at high concentrations. | nih.govmdpi.com |

| ascr#4 | Hydroxy Fatty Acid Derivative | Component of male-attracting blend. | pnas.org |

| ascr#7 | (2E,6R)-6-hydroxyhept-2-enoic acid | Weakly dauer inducing, weak male-attractant. | nih.govebi.ac.uk |

| ascr#8 | Hydroxy Fatty Acid Derivative | Strong male attractant. | plos.org |

| osas#9 | Octopamine-Conjugated Ascaroside | Avoidance/repulsion behavior, produced by starved larvae. | tandfonline.com |

Interplay with Cellular Regulatory Mechanisms and Enzyme Systems

The biosynthesis and signaling of ascarosides are deeply integrated with the core regulatory networks of the cell. The production is not a static process but is dynamically modulated by the organism's nutritional status and environment, linking metabolic state to chemical output. acs.orgcaltech.edu

At the enzymatic level, the peroxisomal β-oxidation machinery (ACOX, MAOC-1, DHS-28, DAF-22) is a key control point. The formation of different ACOX protein dimers with unique substrate specificities allows for the differential production of various ascaroside side chains. pnas.org Furthermore, carboxylesterases and pathways involved in the formation of lysosome-related organelles (LROs) are required for the assembly of modular ascarosides, indicating that specific subcellular compartments are essential for biosynthesis. elifesciences.org

Once secreted, ascarosides exert their influence by binding to specific G-protein coupled receptors (GPCRs) located in the chemosensory neurons of other worms. nih.govlsu.edu Different receptors, such as those from the SRBC and SRG families, recognize different ascarosides, allowing for the specific decoding of the chemical message. lsu.edumdpi.com

The activation of these receptors modulates conserved downstream signaling pathways, including:

TGF-β Signaling: A key pathway in dauer formation. mdpi.com

Insulin/IGF-1 Signaling: A major regulator of development, metabolism, and lifespan that is influenced by ascaroside perception. nih.govmdpi.com

This intricate interplay ensures that an external chemical cue, composed of metabolites like this compound derivatives, is translated into a coordinated physiological and behavioral response through conserved cellular machinery.

Advanced Analytical Methodologies for Characterization and Quantification of 6 Hydroxyhept 4 Enoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 6-hydroxyhept-4-enoic acid, providing insights into its atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR (COSY, HMBC, HMQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl group, the methylene (B1212753) groups, the olefinic protons, the proton on the carbon bearing the hydroxyl group, and the acidic proton of the carboxylic acid. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms and the magnetic anisotropy of functional groups. The multiplicity of the signals (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons and provides information about the connectivity of the molecule.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, separate signals are expected for the carbonyl carbon of the carboxylic acid, the olefinic carbons, the carbon bearing the hydroxyl group, the methylene carbons, and the methyl carbon. The chemical shifts of these carbons are indicative of their chemical environment.

2D NMR Spectroscopy : Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for the unambiguous assignment of ¹H and ¹³C NMR signals and to establish the complete connectivity of the molecule.

COSY : This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

HMQC : This experiment correlates directly bonded proton and carbon atoms.

HMBC : This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| H1' (CH₃) | ~1.2 | Doublet | C1' (CH₃) | ~23 |

| H2 (CH₂) | ~2.4 | Triplet | C2 (CH₂) | ~34 |

| H3 (CH₂) | ~2.3 | Quartet | C3 (CH₂) | ~30 |

| H4 (=CH) | ~5.5-5.7 | Multiplet | C4 (=CH) | ~125-135 |

| H5 (=CH) | ~5.5-5.7 | Multiplet | C5 (=CH) | ~125-135 |

| H6 (CHOH) | ~4.0 | Multiplet | C6 (CHOH) | ~68 |

| OH | Broad | Singlet | C7 (C=O) | ~178 |

| COOH | Broad | Singlet |

This table presents predicted NMR data based on the structure of this compound and typical chemical shift values for similar functional groups.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula of this compound (C₇H₁₂O₃).

Tandem Mass Spectrometry (MS/MS) is used to obtain structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms and the location of functional groups. For this compound, characteristic fragmentation pathways would likely involve the loss of water (H₂O) from the hydroxyl group, the loss of carbon dioxide (CO₂) from the carboxylic acid group, and cleavage of the carbon-carbon bonds within the aliphatic chain. This detailed fragmentation analysis provides a high degree of confidence in the structural assignment.

| Technique | Information Obtained | Expected Results for this compound |

| HRMS | Exact mass and molecular formula | C₇H₁₂O₃, Calculated Monoisotopic Mass: 144.07864 u |

| MS/MS | Structural information from fragmentation patterns | Fragments corresponding to loss of H₂O, CO₂, and cleavage of the alkyl chain. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H) group of the alcohol and the carboxylic acid, the carbonyl (C=O) group of the carboxylic acid, the carbon-carbon double bond (C=C), and the carbon-hydrogen (C-H) bonds of the aliphatic chain. The broadness of the O-H stretching band is indicative of hydrogen bonding.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| O-H stretch (Alcohol) | 3200-3600 (broad) |

| C-H stretch (sp³ and sp²) | 2850-3000 and 3000-3100 |

| C=O stretch (Carboxylic Acid) | 1700-1725 |

| C=C stretch | 1640-1680 |

| C-O stretch | 1050-1150 |

Optical Rotation Measurements for Chiral Purity Determination

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C6), meaning it can exist as two enantiomers. Optical rotation is a physical property of chiral molecules that causes them to rotate the plane of polarized light. The measurement of the specific rotation of a sample of this compound can be used to determine its enantiomeric excess (ee), which is a measure of its chiral purity. A pure enantiomer will have a specific rotation value, while a racemic mixture (equal amounts of both enantiomers) will have a specific rotation of zero. The enantiomeric excess can be calculated by comparing the measured specific rotation of the sample to the specific rotation of the pure enantiomer.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture, quantifying their amounts, and assessing the purity of a compound. For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid to suppress the ionization of the carboxylic acid). The compound is detected as it elutes from the column, typically using a UV detector (as the carboxylic acid group provides some UV absorbance at low wavelengths) or a more universal detector like a refractive index detector or an evaporative light scattering detector.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound and measuring the corresponding peak areas. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. HPLC is also used to assess the purity of a sample by detecting the presence of any impurities, which would appear as separate peaks in the chromatogram.

Furthermore, chiral HPLC, which utilizes a chiral stationary phase, can be used to separate the enantiomers of this compound, allowing for the determination of the enantiomeric ratio and the assessment of enantiomeric purity.

| HPLC Parameter | Typical Conditions for this compound Analysis |

| Column | Reversed-phase C18 (for achiral analysis); Chiral stationary phase (for enantiomeric separation) |

| Mobile Phase | Isocratic or gradient mixture of acidified water and acetonitrile/methanol |

| Detector | UV (e.g., 210 nm), Refractive Index (RI), or Evaporative Light Scattering Detector (ELSD) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives and Reaction Monitoring

Gas chromatography is a powerful technique for separating volatile compounds. However, this compound is a polar, non-volatile molecule due to its carboxylic acid and alcohol functional groups, which promote strong intermolecular hydrogen bonding. To make it amenable to GC analysis, chemical derivatization is an essential prerequisite. libretexts.org This process replaces the active hydrogen atoms on the hydroxyl and carboxyl groups with nonpolar moieties, thereby increasing the compound's volatility and thermal stability. libretexts.orggcms.cz

Derivatization: The most common derivatization method for compounds containing hydroxyl and carboxyl groups is silylation. libretexts.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. They react with both the alcohol and carboxylic acid to form trimethylsilyl (B98337) (TMS) ethers and TMS esters, respectively. marinelipids.catheses.cz This single-step reaction is typically rapid and quantitative. The resulting derivatized molecule is significantly more volatile and less prone to thermal degradation in the GC inlet and column.

GC-MS Analysis: Once derivatized, the TMS-ether/ester of this compound can be analyzed by GC-MS. A nonpolar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is typically used for separation. The mass spectrometer, operating in electron ionization (EI) mode, provides both quantitative data from the total ion chromatogram (TIC) and structural information from the mass spectrum. researchgate.net The fragmentation pattern of the derivatized molecule is highly reproducible and can be used for definitive identification by comparison to a spectral library or by interpretation of characteristic fragment ions.

Reaction Monitoring: GC-MS is an excellent tool for monitoring the progress of a chemical reaction involving this compound, such as its synthesis or esterification. By withdrawing small aliquots from the reaction mixture at timed intervals, quenching the reaction, derivatizing the sample, and injecting it into the GC-MS, one can track the consumption of reactants and the formation of products. mdpi.com The relative peak areas in the chromatogram can be used to determine the conversion percentage and to optimize reaction conditions such as temperature, time, and catalyst loading.

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial 70 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-500 |

| Transfer Line Temperature | 280 °C |

Thin-Layer Chromatography (TLC) for Reaction Progress and Screening

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient chromatographic technique used for qualitatively monitoring reactions, screening for optimal solvent conditions for purification, and assessing compound purity. rsc.orglibretexts.org The separation is based on the differential partitioning of components between a planar stationary phase (typically silica (B1680970) gel) and a liquid mobile phase.

Reaction Monitoring: To monitor a reaction, a TLC plate is spotted with three lanes: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. msu.edu As the reaction proceeds, aliquots are taken and spotted in the reaction mixture lane. The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction's progress. libretexts.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a compound in a given solvent system. A successful reaction will show the starting material spot diminishing in intensity while the product spot, with a different Rf value, intensifies.

Mobile Phase and Visualization: Given the polarity of this compound, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane, toluene) and a more polar solvent (e.g., ethyl acetate (B1210297), methanol) is required to achieve appropriate migration on the silica plate. researchgate.net Since the compound is not colored, visualization is necessary after the plate has been developed and dried. libretexts.org Non-destructive visualization can be achieved with a UV lamp if the compound is UV-active. libretexts.org More commonly, destructive chemical stains are used. A potassium permanganate (B83412) (KMnO₄) stain is a general-purpose oxidizing stain that reacts with the alcohol and alkene functionalities to produce yellow-brown spots on a purple background. reachdevices.com Alternatively, an acidic stain like bromocresol green can be used, which visualizes the carboxylic acid group as a yellow spot on a blue background. illinois.eduepfl.ch

Table 2: Typical TLC System for Monitoring a Reaction Involving this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ aluminum-backed plates |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 1:1 v/v, adjusted as needed for optimal separation) |

| Sample Application | Capillary spotting of reactant, reaction mixture, and co-spot |

| Visualization Method 1 | Potassium Permanganate (KMnO₄) stain, followed by gentle heating |

| Visualization Method 2 | Bromocresol Green stain |

| Expected Observation | Product spot appears at a different Rf than the reactant spot. Reactant spot fades over time. |

Preparative Column Chromatography for Isolation and Purification

Preparative column chromatography is the standard method for purifying and isolating multigram quantities of a target compound from a reaction mixture. orgchemboulder.com It operates on the same separation principles as TLC but on a much larger scale, using a glass column packed with a stationary phase, most commonly silica gel. youtube.com

Methodology: The process begins with the selection of an appropriate solvent system (mobile phase), which is typically determined by extensive TLC screening. The ideal eluent for column chromatography should provide a good separation of the target compound from impurities, with the target compound having an Rf value of approximately 0.2-0.4 on a TLC plate. orgchemboulder.com The crude mixture is loaded onto the top of the packed silica gel column, either directly as a concentrated solution (wet loading) or pre-adsorbed onto a small amount of silica gel (dry loading). orgsyn.org

The solvent is then passed through the column, and because compounds travel at different rates based on their polarity, separation occurs. youtube.com The eluent is collected from the bottom of the column in a series of tubes, called fractions. The composition of these fractions is then analyzed by TLC to identify which ones contain the pure this compound. Fractions containing the pure product are combined, and the solvent is removed by rotary evaporation to yield the purified compound. For polar compounds like this compound, a gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), can be effective for eluting the compound after less polar impurities have been washed off the column. orgchemboulder.com

Table 3: Example Parameters for Preparative Column Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Column Packing | Slurry packing with the initial, least polar eluent |

| Sample Loading | Dry loading (pre-adsorbed onto silica gel) |

| Elution Technique | Gradient elution, starting with 10% Ethyl Acetate in Hexane and gradually increasing to 50% Ethyl Acetate |

| Fraction Analysis | TLC analysis of collected fractions using a more polar solvent system (e.g., 1:1 Hexane:Ethyl Acetate) and KMnO₄ stain |

Method Development and Validation for Trace Analysis in Complex Biological Matrices

Quantifying endogenous levels of this compound in complex biological matrices such as plasma, urine, or tissue homogenates presents significant analytical challenges, including low concentrations and interference from matrix components. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity, selectivity, and specificity. nih.govnih.govresearchgate.net

Method Development: A robust bioanalytical method begins with efficient sample preparation to extract the analyte and remove interferences. For this compound in plasma, this may involve protein precipitation with cold acetonitrile or methanol, followed by centrifugation. mdpi.com Alternatively, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) could provide a cleaner sample extract. nih.gov

Chromatographic separation is typically achieved using reversed-phase LC, but due to the compound's polarity, a polar-embedded or polar-endcapped column may be required for adequate retention. Another powerful approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for retaining and separating very polar analytes.

Detection by tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity. The instrument is set to isolate the precursor ion of this compound (e.g., the [M-H]⁻ ion in negative electrospray ionization mode) and then fragment it to produce a specific product ion. The monitoring of this specific precursor-to-product ion transition minimizes interference from other molecules in the matrix.

Method Validation: Once developed, the method must be rigorously validated according to regulatory guidelines to ensure its reliability and reproducibility. nih.govinotiv.com The key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. inotiv.com

Linearity and Range: Demonstrating a proportional relationship between instrument response and concentration over a specified range. nih.gov

Accuracy and Precision: Accuracy measures the closeness of determined values to the true value, while precision measures the reproducibility of the results. austinpublishinggroup.com These are assessed at multiple concentration levels within the range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. woah.org

Recovery: The efficiency of the analyte extraction from the biological matrix. nih.gov

Matrix Effect: Assessment of the ion suppression or enhancement caused by co-eluting matrix components. inotiv.com

Stability: Evaluating the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top, and long-term storage). austinpublishinggroup.com

Table 4: Key Validation Parameters and Typical Acceptance Criteria for a Bioanalytical LC-MS/MS Method

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | Correlation of concentration vs. response | Coefficient of determination (r²) ≥ 0.99 |

| Accuracy | Closeness to the true value | Within ±15% of nominal value (±20% at LOQ) |

| Precision (Repeatability & Intermediate) | Agreement between replicate measurements | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ) |

| Lower Limit of Quantification (LOQ) | Lowest quantifiable concentration | Analyte response is identifiable, discrete, and reproducible with accuracy within 80-120% and precision ≤ 20% |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard | Response in blank matrix should be < 20% of the LOQ response |

| Extraction Recovery | Efficiency of the extraction procedure | Consistent, precise, and reproducible |

| Stability | Analyte stability under various storage and handling conditions | Mean concentration within ±15% of the nominal concentration |

Structure Function Relationship Studies of 6 Hydroxyhept 4 Enoic Acid and Its Derivatives

Elucidation of Conformational Preferences and Stereoisomeric Effects on Biological Interactions

The biological activity of a molecule like 6-hydroxyhept-4-enoic acid is intrinsically linked to its three-dimensional shape and stereochemistry. The presence of a hydroxyl group at the 6th position and a double bond at the 4th position introduces specific structural features that are critical for its interaction with biological targets.

Stereoisomeric Effects: this compound possesses two stereogenic centers: the chiral carbon at position 6 and the geometric isomerism (cis/trans or E/Z) of the double bond at position 4. This results in four possible stereoisomers:

(4E, 6R)-6-hydroxyhept-4-enoic acid

(4E, 6S)-6-hydroxyhept-4-enoic acid

(4Z, 6R)-6-hydroxyhept-4-enoic acid

(4Z, 6S)-6-hydroxyhept-4-enoic acid

It is well-established in pharmacology that different stereoisomers of a compound can have vastly different biological activities. One isomer might be a potent agonist, while another could be inactive or even an antagonist. This is because biological targets, such as G-protein coupled receptors (GPCRs) that are known to bind SCFAs, have chiral binding pockets. frontiersin.orgnih.govmdpi.com The precise spatial arrangement of the hydroxyl group and the geometry of the carbon chain would determine the strength and type of interaction with the receptor.

Correlation Between Structural Modifications and Modulatory Effects on Biological Pathways

Modifying the structure of this compound and observing the resulting changes in biological activity is a cornerstone of medicinal chemistry. These studies help to map the pharmacophore—the essential features required for biological activity.

Short-chain fatty acids are known to modulate several biological pathways, primarily through two mechanisms: activation of GPCRs (like FFAR2 and FFAR3) and inhibition of histone deacetylases (HDACs). nih.govmdpi.com These pathways are involved in inflammation, immune response, and metabolism. frontiersin.orgmdpi.com

Potential structural modifications to this compound could include:

Altering the chain length: Increasing or decreasing the number of carbon atoms.

Modifying the hydroxyl group: Shifting its position, converting it to a ketone or ester, or removing it entirely.

Changing the double bond: Shifting its position, altering its geometry (E/Z), or saturating it to a single bond.

Modifying the carboxylic acid head: Esterification or conversion to an amide.

By synthesizing these derivatives and testing their effects on relevant cell-based assays (e.g., measuring cytokine production in immune cells or reporter gene activation for GPCRs), a structure-activity relationship (SAR) can be established. For instance, it could be hypothesized that the hydroxyl group is essential for binding to a specific receptor subtype, and its removal would abolish activity.

The table below illustrates a hypothetical SAR study, demonstrating how different modifications could be correlated with changes in biological activity.

| Compound/Derivative | Structural Modification | Hypothetical Receptor Binding Affinity (IC50) | Hypothetical HDAC Inhibition (%) |

| This compound | Parent Compound | 10 µM | 30% |

| Hept-4-enoic acid | Removal of 6-hydroxyl group | > 100 µM | 5% |

| 6-Ketohept-4-enoic acid | Oxidation of 6-hydroxyl to ketone | 50 µM | 15% |

| 6-Hydroxyheptanoic acid | Saturation of C4-C5 double bond | 25 µM | 28% |

This table is for illustrative purposes only and does not represent actual experimental data.

Rational Design of this compound Analogues as Chemical Probes

Once a preliminary understanding of the SAR is achieved, medicinal chemists can rationally design more potent and selective analogues. These analogues can serve as "chemical probes"—tools to investigate biological pathways with high precision.

A key target for fatty acids is the family of free fatty acid receptors (FFARs). Different SCFAs exhibit varying affinities for these receptors.

Table 1: Affinity of Short-Chain Fatty Acids for Human FFAR2 and FFAR3

| Short-Chain Fatty Acid | Receptor | Affinity Ranking |

|---|---|---|

| Acetate (B1210297) (C2) | FFAR2 | High |

| Propionate (C3) | FFAR2 | High |

| Butyrate (C4) | FFAR2 | Lower |

| Propionate (C3) | FFAR3 | High |

| Butyrate (C4) | FFAR3 | High |

| Valerate (C5) | FFAR3 | High |

Source: Adapted from literature on SCFA receptor affinities. mdpi.com

To design a chemical probe based on this compound, researchers would aim to enhance its affinity and selectivity for a single target, for example, FFAR2 over FFAR3, or a specific HDAC isozyme. This could involve:

Conformational Restriction: Introducing cyclic structures or additional double/triple bonds to lock the molecule into its "active" conformation.

Bioisosteric Replacement: Replacing the carboxylic acid with another acidic group (like a tetrazole) to potentially improve metabolic stability or cell permeability without losing the key interaction.

Fragment-Based Growth: If the binding mode is known through structural biology (like X-ray crystallography), fragments can be "grown" from the core scaffold to make additional favorable interactions with the target protein.

The ultimate goal is to create a tool compound that allows researchers to selectively activate or inhibit a specific biological pathway, thereby helping to unravel the complex roles of fatty acid signaling in health and disease.

Emerging Research Avenues and Future Perspectives in the Study of 6 Hydroxyhept 4 Enoic Acid

Discovery and Characterization of Novel Biosynthetic Enzymes Specific to 6-Hydroxyhept-4-enoic Acid

The enzymatic machinery responsible for the synthesis of this compound is a critical area for future research. While a putative biosynthetic pathway has been suggested in plants like Nicotiana tabacum, the specific enzymes have not been definitively identified and characterized. smolecule.com The discovery and characterization of these novel enzymes are paramount for understanding the regulation of this molecule's production and for potential biotechnological applications.

Future research should focus on identifying the genes encoding these enzymes through a combination of bioinformatics, transcriptomics, and proteomics. Homology-based screening of genomes from organisms known to produce this compound or related compounds could provide initial leads. harvard.edu Once candidate genes are identified, heterologous expression in a suitable host organism, such as E. coli or yeast, followed by in vitro biochemical assays with potential substrates, will be crucial for confirming their enzymatic activity.

A hypothetical biosynthetic pathway, based on known fatty acid metabolism, might involve the following steps and enzyme classes:

| Step | Enzyme Class | Substrate | Product | Putative Localization |

|---|---|---|---|---|

| 1 | Acyl-CoA Synthetase | Heptanoic acid | Heptanoyl-CoA | Cytosol / Peroxisome |

| 2 | Δ4-Desaturase | Heptanoyl-CoA | Hept-4-enoyl-CoA | Endoplasmic Reticulum |

| 3 | Hydroxylase (e.g., Cytochrome P450) | Hept-4-enoyl-CoA | 6-Hydroxyhept-4-enoyl-CoA | Endoplasmic Reticulum |

| 4 | Acyl-CoA Thioesterase | 6-Hydroxyhept-4-enoyl-CoA | This compound | Cytosol |

This table presents a hypothetical pathway and requires experimental validation.

Investigation of Undiscovered Biological Functions and Signaling Receptors

Beyond its established role as a precursor to ascarosides in nematodes, the biological functions of this compound are largely unknown. ebi.ac.uk It is plausible that this molecule has intrinsic signaling properties or serves as a precursor to other bioactive molecules in a wider range of organisms, including plants and other microorganisms.

Future investigations should explore the potential roles of this compound in intercellular communication, developmental processes, and defense mechanisms. This can be achieved by treating various cell cultures or model organisms with the compound and observing the physiological and transcriptomic responses. The identification of specific signaling receptors that bind to this compound is a key challenge. Techniques such as affinity chromatography with a tagged version of the molecule or computational docking studies based on its structure could be employed to identify potential protein targets.

Strategic Synthesis of Isotopically Labeled this compound for Mechanistic Studies

The synthesis of isotopically labeled versions of this compound, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), is crucial for elucidating its metabolic fate and mechanism of action. nih.govresearchgate.net These labeled compounds can be used as tracers in metabolic studies to follow their conversion into other molecules and to identify the enzymes involved. nih.gov Furthermore, kinetic isotope effect studies using deuterated substrates can provide insights into the rate-limiting steps of enzymatic reactions. researchgate.net

Future research should focus on developing efficient and stereoselective synthetic routes to produce this compound with isotopic labels at specific positions. This will enable detailed mechanistic studies of its biosynthesis and degradation, as well as its interactions with potential receptors. For example, feeding experiments with ¹³C-labeled precursors could definitively map out the biosynthetic pathway.

A summary of potential applications for isotopically labeled this compound is provided below:

| Isotope | Type of Labeling | Research Application |

|---|---|---|

| ¹³C | Uniform or position-specific | Metabolic flux analysis to trace the carbon skeleton through biosynthetic and catabolic pathways. |

| ²H (Deuterium) | Position-specific | Kinetic isotope effect studies to probe enzymatic reaction mechanisms. |

| ¹³C and/or ²H | Uniform | Internal standard for accurate quantification by mass spectrometry. nih.gov |

| ¹⁵N (if applicable to derivatives) | Position-specific | Tracing the origin of nitrogen in downstream metabolites. |

This table illustrates potential research uses for isotopically labeled this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.